t-Butoxycarbonyl-PEG4-sulfonic acid

Overview

Description

t-Butoxycarbonyl-PEG4-sulfonic acid is a PEG Linker.

Mechanism of Action

Target of Action

t-Butoxycarbonyl-PEG4-sulfonic acid is a PEG linker containing a t-butyl protecting group and sulfonic acid moiety . The primary targets of this compound are molecules that contain amine and alcohol groups . The sulfonic acid moiety can participate in esterification, halogenation, and replacement reactions .

Mode of Action

The t-butyl ester group in the compound can be converted to a free acid group under acidic conditions . This allows the sulfonic acid group to readily react with amine and alcohol under coupling conditions . The resulting reactions can lead to the formation of new compounds.

Biochemical Pathways

It is known that the sulfonic acid groups can participate in esterification, halogenation, and replacement reactions . These reactions can influence various biochemical pathways depending on the specific amine or alcohol that the compound interacts with.

Pharmacokinetics

The hydrophilic peg linker in the compound is known to increase its water solubility in aqueous media . This could potentially enhance the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, thereby improving its bioavailability.

Result of Action

The result of the action of this compound depends on the specific amine or alcohol it reacts with. The compound’s ability to participate in esterification, halogenation, and replacement reactions can lead to the formation of new compounds . These new compounds can have various molecular and cellular effects depending on their specific structures and properties.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s t-butyl ester group can be converted to a free acid group under acidic conditions . Therefore, the pH of the environment can influence the compound’s action. Additionally, the compound’s water solubility can be increased in aqueous media due to its hydrophilic PEG linker . This can influence the compound’s efficacy and stability in different environments.

Biochemical Analysis

Biochemical Properties

t-Butoxycarbonyl-PEG4-sulfonic acid plays a significant role in biochemical reactions due to its unique structure. The sulfonic acid group can interact with various enzymes, proteins, and other biomolecules. For instance, the sulfonic acid group can form ester bonds with hydroxyl groups on proteins or enzymes, potentially altering their activity or stability. Additionally, the PEG linker increases the hydrophilicity of the compound, enhancing its solubility in aqueous environments and facilitating its interaction with hydrophilic biomolecules .

Cellular Effects

This compound can influence various cellular processes due to its ability to interact with cellular proteins and enzymes. The compound’s sulfonic acid group can modify proteins through esterification, potentially affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the modification of signaling proteins could alter signal transduction pathways, leading to changes in gene expression and metabolic activity .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules through its sulfonic acid group. This group can form covalent bonds with hydroxyl or amine groups on proteins and enzymes, leading to changes in their activity or function. Additionally, the removal of the t-butyl protecting group under acidic conditions exposes the sulfonic acid group, allowing it to participate in further chemical reactions. These interactions can result in enzyme inhibition or activation, as well as changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is stable under standard storage conditions but can degrade under extreme conditions such as high temperatures or strong acidic or basic environments. Long-term exposure to these conditions can lead to the breakdown of the PEG linker or the sulfonic acid group, potentially reducing the compound’s effectiveness in biochemical reactions. In in vitro and in vivo studies, the long-term effects on cellular function can vary depending on the concentration and exposure duration .

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in enzyme activity, protein modification, and cellular metabolism. Threshold effects may be observed, where a certain concentration is required to elicit a noticeable biological response. At very high doses, toxic or adverse effects may occur, potentially leading to cell damage or death .

Metabolic Pathways

This compound is involved in various metabolic pathways due to its ability to interact with enzymes and cofactors. The sulfonic acid group can participate in reactions catalyzed by sulfatases or other enzymes that recognize sulfonic acid substrates. These interactions can affect metabolic flux and the levels of specific metabolites within cells. Additionally, the PEG linker can influence the compound’s distribution and metabolism by increasing its solubility in aqueous environments .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed based on its hydrophilic nature and interactions with transporters or binding proteins. The PEG linker enhances the compound’s solubility, allowing it to diffuse more readily through aqueous environments. Specific transporters or binding proteins may facilitate the movement of the compound across cell membranes or within cellular compartments, affecting its localization and accumulation .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical structure and interactions with cellular components. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, the sulfonic acid group may interact with proteins or enzymes localized in specific organelles, affecting the compound’s activity and function within those compartments .

Biological Activity

t-Butoxycarbonyl-PEG4-sulfonic acid (t-Boc-PEG4-SA) is a specialized compound that combines a polyethylene glycol (PEG) backbone with a t-butoxycarbonyl (t-Boc) protecting group and a sulfonic acid functional group. This unique structure imparts significant biological activity, making it valuable in various biochemical applications, including drug delivery and bioconjugation.

Chemical Structure and Properties

The structure of t-Boc-PEG4-SA can be summarized as follows:

| Component | Description |

|---|---|

| PEG Backbone | Provides hydrophilicity and enhances solubility |

| t-Boc Group | Serves as a protective moiety for selective reactions |

| Sulfonic Acid Group | Enhances interaction with biomolecules |

The sulfonic acid group enhances the compound's solubility in aqueous environments, facilitating its interaction with hydrophilic biomolecules. The t-Boc group allows for selective reactions, making it suitable for various chemical modifications.

Target Interaction

The biological activity of t-Boc-PEG4-SA is primarily attributed to its sulfonic acid functionality, which can interact with proteins and other biomolecules. This interaction can lead to modifications that affect the structure and function of these proteins.

Biochemical Pathways

- Esterification : The sulfonic acid can form ester bonds with hydroxyl groups on proteins, potentially altering their activity or stability.

- Enzyme Interaction : The compound may influence enzyme activity through covalent modifications, leading to changes in metabolic pathways.

- Gene Expression : By modifying signaling proteins, t-Boc-PEG4-SA can affect signal transduction pathways, influencing gene expression.

Cellular Effects

Research indicates that t-Boc-PEG4-SA can affect various cellular processes due to its ability to interact with cellular proteins and enzymes. For example:

- Signal Transduction : Modification of signaling proteins can alter pathways related to cell growth and metabolism.

- Protein Stability : The compound's interactions may enhance or inhibit the stability of specific proteins, impacting their functional lifespan.

Case Studies

- Drug Delivery Systems : In studies involving polymeric nanoparticles loaded with antiviral drugs, t-Boc-PEG4-SA was utilized to enhance solubility and bioavailability of the active pharmaceutical ingredients. This approach demonstrated improved efficacy in targeting specific cells compared to traditional delivery methods .

- PROTAC Development : The compound is also employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to selectively degrade target proteins within cells. The PEG linker increases the hydrophilicity of these compounds, facilitating their interaction with cellular targets .

Pharmacokinetics

The pharmacokinetic profile of t-Boc-PEG4-SA is characterized by its increased water solubility due to the PEG backbone. This property enhances its distribution in biological systems and improves its potential as a therapeutic agent.

Summary of Findings

The biological activity of this compound is significant due to its unique structural features that enhance solubility and facilitate interactions with biological molecules. Its applications span drug delivery systems and targeted protein degradation strategies, showcasing its versatility in biochemical research.

Properties

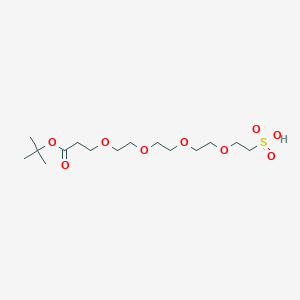

IUPAC Name |

2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30O9S/c1-15(2,3)24-14(16)4-5-20-6-7-21-8-9-22-10-11-23-12-13-25(17,18)19/h4-13H2,1-3H3,(H,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPGODLLTTUNMNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCCS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701142121 | |

| Record name | 4,7,10,13-Tetraoxapentadecanoic acid, 15-sulfo-, 1-(1,1-dimethylethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701142121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1817735-26-4 | |

| Record name | 4,7,10,13-Tetraoxapentadecanoic acid, 15-sulfo-, 1-(1,1-dimethylethyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1817735-26-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,7,10,13-Tetraoxapentadecanoic acid, 15-sulfo-, 1-(1,1-dimethylethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701142121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.